molecular formula C17H26ClNO B13747830 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride CAS No. 111475-15-1

2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride

Cat. No.: B13747830
CAS No.: 111475-15-1
M. Wt: 295.8 g/mol
InChI Key: ANRAAPIPUFBQJQ-UHFFFAOYSA-N
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Description

2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride is a chemical compound with the molecular formula C18H28ClNO. It is known for its unique structure, which includes an azepane ring, a phenyl group, and a butanone moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride typically involves the reaction of azepane with 1-phenylbutan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent .

Scientific Research Applications

2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride stands out due to its unique combination of an azepane ring and a phenylbutanone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

111475-15-1

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one;chloride

InChI

InChI=1S/C17H25NO.ClH/c1-2-15(14-18-12-8-3-4-9-13-18)17(19)16-10-6-5-7-11-16;/h5-7,10-11,15H,2-4,8-9,12-14H2,1H3;1H

InChI Key

ANRAAPIPUFBQJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C[NH+]1CCCCCC1)C(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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